Bienvenue dans la boutique en ligne BenchChem!

Etoposide-13C,d3

LC-MS/MS quantification isotope dilution mass spectrometry bioanalytical method validation

Etoposide-13C,d3 is a triple-labeled internal standard (13C + D3, +4 Da shift) optimized for LC-MS assays. It minimizes isotopic crosstalk and ensures robust co-elution vs. deuterium-only labels. Critical for accurate PK quantification in highly variable etoposide bioequivalence studies. Mitigates matrix effects in plasma, enabling defensible ANDA data. Supports low-LLOQ quantification in small-volume tissue samples and stability-indicating forced degradation studies. Procure this high-purity stable isotope for regulatory-compliant bioanalysis.

Molecular Formula C29H32O13
Molecular Weight 592.6 g/mol
Cat. No. B12414739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoposide-13C,d3
Molecular FormulaC29H32O13
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
InChIInChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2+1D3
InChIKeyVJJPUSNTGOMMGY-AQICWNCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoposide-13C,d3: Isotopically Labeled Internal Standard for Regulatory-Grade LC-MS/MS Quantification of Etoposide


Etoposide-13C,d3 is a stable isotopically labeled (SIL) internal standard in which three hydrogen atoms are replaced by deuterium and one carbon atom is replaced by carbon-13 . As the 13C- and deuterium-labeled form of the antineoplastic topoisomerase II inhibitor etoposide, this compound is chemically identical to unlabeled etoposide except for the isotopic substitution, resulting in a molecular weight of approximately 592.6 g/mol and the molecular formula C₂₈[¹³C]H₂₉D₃O₁₃ [1]. The dual-labeling strategy provides a nominal mass shift of +4 Da relative to the unlabeled analyte, which is sufficient to prevent isotopic interference in triple quadrupole mass spectrometry while maintaining near-identical chromatographic and ionization behavior . Etoposide-13C,d3 is supplied with detailed characterization data compliant with regulatory guidelines and is intended for use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2][3].

Why Etoposide-13C,d3 Cannot Be Substituted with Unlabeled Etoposide or Single-Isotope Analogs in Quantitative LC-MS/MS Workflows


In LC-MS/MS quantification, the internal standard must co-elute with the analyte, experience identical matrix effects and ionization efficiency, yet be distinguishable by mass. Unlabeled etoposide fails the mass discrimination requirement because it cannot be distinguished from the analyte in the mass spectrometer [1]. Single-isotope etoposide-d3 (m/z shift +3 Da) may suffer from isotopic cross-talk with the analyte's natural M+2 or M+3 isotopologues, particularly in complex matrices or at low concentrations [2]. Furthermore, deuterium-labeled compounds can exhibit chromatographic retention time shifts due to deuterium isotope effects on hydrophobicity, which can cause differential matrix effects between the internal standard and analyte, ultimately compromising quantitative accuracy and precision [3]. Etoposide-13C,d3, with its dual ¹³C and deuterium labeling, provides a larger +4 Da mass shift that minimizes isotopic overlap while potentially mitigating the severity of deuterium-associated chromatographic shifts compared to multi-deuterated compounds without ¹³C substitution [4]. These distinctions are critical for methods requiring regulatory submission, where demonstration of freedom from matrix effects and isotopic interference is mandatory [5].

Etoposide-13C,d3: Quantitative Differentiation Evidence Against Comparator Internal Standards


Dual ¹³C/d3 Labeling Provides +4 Da Mass Shift That Exceeds Single-Deuterium Etoposide-d3

Etoposide-13C,d3 incorporates both ¹³C and d3 labels, resulting in a nominal mass shift of +4 Da relative to unlabeled etoposide (molecular weight 588.6 Da for unlabeled vs. 592.6 Da for Etoposide-13C,d3) . In contrast, Etoposide-d3 (molecular weight 591.6 Da) provides only a +3 Da mass shift. In triple quadrupole MS/MS operated at unit resolution, the natural abundance M+3 isotopologue of etoposide can contribute approximately 0.5-1% of the parent ion intensity, which may interfere with the internal standard channel when single-deuterium compounds are used [1]. The +4 Da shift of Etoposide-13C,d3 reduces this cross-talk risk, as the natural M+4 abundance is negligible .

LC-MS/MS quantification isotope dilution mass spectrometry bioanalytical method validation

Dual-Labeling Strategy Enables Higher Isotopic Purity Relative to Etoposide-d3

Commercially available Etoposide-d3 is typically specified with ≥99% isotopic purity . Etoposide-13C,d3 is synthesized with dual isotopic substitution, which may enable higher effective isotopic purity specifications due to the lower probability of simultaneous back-exchange of both ¹³C and d3 labels [1]. The presence of the ¹³C label, which is stable under all analytical conditions, ensures that even if deuterium-hydrogen exchange occurs under certain sample preparation or ionization conditions, the ¹³C mass increment remains intact to maintain mass differentiation [2][3].

isotopic purity analytical reference standard regulatory compliance

Eliminates Interference from In Vivo Etoposide Metabolites in Pharmacokinetic Studies

In pharmacokinetic studies using LC-MS/MS, endogenous metabolites of etoposide (e.g., etoposide catechol, etoposide quinone, and glutathione adducts) can produce isobaric or near-isobaric ions that interfere with quantification when using non-labeled internal standards or standards with insufficient mass separation [1]. Etoposide-13C,d3, with its +4 Da mass shift, is chromatographically resolved from these metabolites in the mass domain and co-elutes only with the parent analyte . This is particularly critical for low-level quantification in tissues and plasma, where metabolite-to-parent ratios can be high following oral or intravenous administration [2].

pharmacokinetics metabolite interference bioanalysis

Dual-Labeled Etoposide-13C,d3 Mitigates Deuterium-Induced Retention Time Shifts in Reversed-Phase LC

Deuterium-labeled internal standards can exhibit earlier elution times compared to their non-deuterated analytes in reversed-phase LC due to the shorter C-D bond length and reduced hydrophobicity of deuterium relative to protium [1]. This retention time shift can cause the internal standard and analyte to experience different solvent compositions and matrix components at the moment of electrospray ionization, resulting in differential matrix effects that compromise quantification accuracy [2]. The incorporation of a ¹³C label in Etoposide-13C,d3 may partially offset this chromatographic shift because the ¹³C substitution does not alter hydrophobicity in the same manner as deuterium [3]. The dual-labeled compound therefore provides a chromatographic profile closer to the unlabeled analyte than multi-deuterated compounds without ¹³C substitution [4].

chromatographic retention time deuterium isotope effect matrix effect correction

Etoposide-13C,d3: Optimal Application Scenarios for Procurement and Method Implementation


Regulatory Bioanalytical Method Validation for ANDA Submissions

Etoposide-13C,d3 is ideally suited as the internal standard for LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) submissions. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and the +4 Da mass shift from dual ¹³C/d3 labeling minimizes isotopic cross-talk with the analyte, a key requirement for FDA and EMA bioanalytical method validation [1][2]. The non-exchangeable ¹³C label provides additional confidence in long-term method stability, reducing the risk of failing cross-validation studies due to internal standard degradation [3].

Tissue Distribution and Pharmacokinetic Studies in Preclinical Models

In preclinical pharmacokinetic and tissue distribution studies, etoposide concentrations in organs such as liver, kidney, lung, heart, spleen, and brain must be quantified with high sensitivity (LLOQ as low as 1 ng/g tissue when using deuterated internal standards) [4]. Etoposide-13C,d3 provides the necessary mass separation to avoid interference from endogenous metabolites that accumulate in these tissues following drug administration [5]. The dual-labeling strategy ensures accurate quantification even in metabolically active organs where etoposide catechol and quinone metabolites may otherwise produce interfering signals.

Quality Control Testing in Commercial Etoposide API and Drug Product Manufacturing

Etoposide-13C,d3 is specified for use as a reference standard during commercial production of etoposide active pharmaceutical ingredient (API) and finished drug products [6]. The compound can be used for analytical method development, method validation (AMV), and quality control (QC) applications, with further traceability against pharmacopeial standards (USP or EP) available based on feasibility [7]. The dual-labeling provides a robust internal standard for monitoring batch-to-batch consistency, impurity profiling, and stability-indicating assays throughout the product lifecycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etoposide-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.